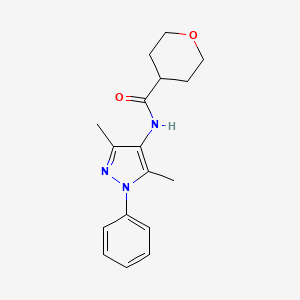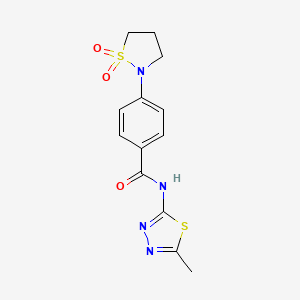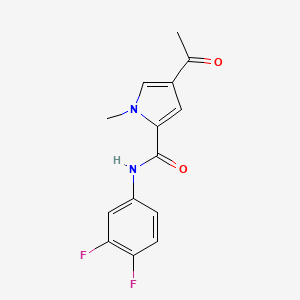
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxane-4-carboxamide, commonly known as DPOC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a pharmaceutical drug. DPOC belongs to the class of pyrazole derivatives and has been shown to exhibit various biochemical and physiological effects that make it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of DPOC is not fully understood, but it is believed to act through the inhibition of various enzymes and the modulation of various signaling pathways. For example, DPOC has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. In addition, DPOC has been found to modulate the activity of several signaling pathways, including the MAPK/ERK pathway.
Biochemical and Physiological Effects:
DPOC has been shown to exhibit various biochemical and physiological effects, including antimicrobial, anti-inflammatory, and anticancer properties. In addition, DPOC has been found to be an effective inhibitor of several enzymes, including carbonic anhydrase, cholinesterases, and tyrosinase. These effects make DPOC a promising candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DPOC in lab experiments is its ability to inhibit the activity of various enzymes and modulate various signaling pathways. This makes it a versatile tool for studying the biochemical and physiological effects of these enzymes and pathways. However, one of the limitations of using DPOC is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on DPOC. One area of interest is the development of DPOC-based drugs for the treatment of various diseases, including cancer and Alzheimer's disease. In addition, further studies are needed to fully understand the mechanism of action of DPOC and its potential as a therapeutic agent. Finally, the development of new synthesis methods for DPOC may also be an area of future research.
Métodos De Síntesis
The synthesis of DPOC involves the reaction of 3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid with oxalyl chloride, followed by the addition of 2-aminoethanol. The resulting compound is then purified using column chromatography to obtain pure DPOC.
Aplicaciones Científicas De Investigación
DPOC has been extensively studied for its potential use in the treatment of various diseases. It has been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties. In addition, DPOC has been found to be an effective inhibitor of several enzymes, including carbonic anhydrase, cholinesterases, and tyrosinase.
Propiedades
IUPAC Name |
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-16(18-17(21)14-8-10-22-11-9-14)13(2)20(19-12)15-6-4-3-5-7-15/h3-7,14H,8-11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWRTDYKLRJYIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)NC(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxane-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-oxo-1-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]oxybenzonitrile](/img/structure/B7545945.png)

![N-(2,6-difluorophenyl)-3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanamide](/img/structure/B7545970.png)


![2-(2,4-dichlorophenyl)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7546006.png)

![2-N,2-N-dimethyl-6-[1-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7546018.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7546034.png)
![2-(2,4-dimethylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7546036.png)
![2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-phenylacetamide](/img/structure/B7546051.png)
![N-[2-[[2-[(dimethylamino)methyl]phenyl]methylamino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B7546057.png)
![N-[2-(tert-butylamino)-2-oxoethyl]-3-(3-chlorophenyl)propanamide](/img/structure/B7546066.png)
![N-[[4-(difluoromethoxy)phenyl]methyl]-N-methyl-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7546068.png)